Cas no 89574-67-4 (1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]-)

1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]- structure
89574-67-4 structure
Product name:1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]-
CAS No:89574-67-4
MF:C22H23N3O
MW:345.437525033951
CID:595855
PubChem ID:13304831

1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]-
    • 2-(3-hexan-3-yloxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine
    • 2-{3-[(Hexan-3-yl)oxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine
    • DTXSID20535960
    • 89574-67-4
    • Inchi: InChI=1S/C22H23N3O/c1-3-8-17(4-2)26-20-14-16-10-6-5-9-15(16)13-18(20)21-24-19-11-7-12-23-22(19)25-21/h5-7,9-14,17H,3-4,8H2,1-2H3,(H,23,24,25)
    • InChI Key: GDIOCMUPOLHRSB-UHFFFAOYSA-N
    • SMILES: CCCC(CC)OC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4

Computed Properties

  • Exact Mass: 345.184112366g/mol
  • Monoisotopic Mass: 345.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8Ų
  • XLogP3: 5.8

1H-Imidazo[4,5-b]pyridine, 2-[3-(1-ethylbutoxy)-2-naphthalenyl]- Related Literature

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